3-Isoproproxy-4-methylphenylboronic acid pinacol ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoproproxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-isopropoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Isoproproxy-4-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include the corresponding boronic acid, alcohol, and substituted boronic esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Isoproproxy-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Mechanism of Action
The mechanism by which 3-Isoproproxy-4-methylphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic esters such as phenylboronic acid pinacol ester and 4-methylphenylboronic acid pinacol ester .
Uniqueness
What sets 3-Isoproproxy-4-methylphenylboronic acid pinacol ester apart is its unique combination of stability and reactivity, which makes it particularly useful in a wide range of applications. Its isopropoxy group provides additional steric hindrance, enhancing its stability compared to other boronic esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-10-13(9-8-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFRRPDEZOYOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135325 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-73-4 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-methyl-3-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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